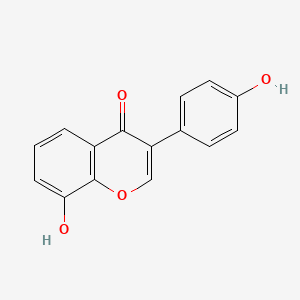

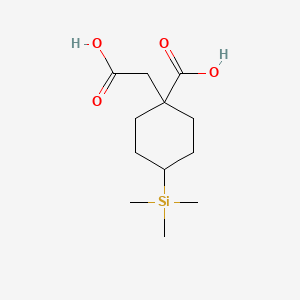

![molecular formula C13H10N4O2 B11858988 N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide CAS No. 88523-00-6](/img/structure/B11858988.png)

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-2-イル)ベンゾアミドは、ピロロ[2,3-d]ピリミジンコア構造を特徴とする複素環式化合物です。 この化合物は、抗ウイルス活性や抗がん活性など、潜在的な生物活性があるため、医薬品化学において重要な注目を集めています .

製法

合成経路と反応条件

N-(4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-2-イル)ベンゾアミドの合成は、通常、適切なピロロ[2,3-d]ピリミジン誘導体をベンゾイルクロリドと、制御された条件下で縮合させることで行われます。 反応は通常、トリエチルアミンやピリジンなどの塩基の存在下で行われ、アミド結合の形成を促進します .

工業的製造方法

この化合物の工業的製造方法は、市販の前駆体から始まる多段階合成を含む場合があります。このプロセスには、ピロロ[2,3-d]ピリミジンコアの調製、続いてベンゾイルクロリドによる官能基化が含まれます。 反応温度、溶媒、反応時間などの反応条件の最適化は、高収率と高純度を達成するために重要です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide typically involves the condensation of appropriate pyrrolo[2,3-d]pyrimidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization with benzoyl chloride. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .

化学反応の分析

反応の種類

N-(4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-2-イル)ベンゾアミドは、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応するN-オキシドを生成します。

還元: 還元反応は、オキソ基をヒドロキシル基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、N-オキシド、ヒドロキシル誘導体、置換ベンゾアミドなどがあり、使用される特定の反応条件と試薬によって異なります .

科学的研究の応用

N-(4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-2-イル)ベンゾアミドは、科学研究にいくつかの応用があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 特にジヒドロ葉酸レダクターゼを標的とする酵素阻害剤としての可能性について調査されています。

医学: 前臨床試験で有望な結果を示しており、抗ウイルス活性と抗がん活性について研究されています。

作用機序

N-(4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-2-イル)ベンゾアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。例えば、ジヒドロ葉酸レダクターゼを阻害することにより、葉酸代謝を阻害し、その結果、急速に増殖する細胞のDNA合成を阻害する可能性があります。 この機序は、その潜在的な抗がん作用と抗ウイルス作用の基盤となっています .

類似化合物の比較

類似化合物

ペメトレキセド: 類似のピロロ[2,3-d]ピリミジンコアを持つよく知られた抗がん剤。

メトトレキセート: ジヒドロ葉酸レダクターゼを標的とする別の抗がん剤。

ラルトレキセド: 構造が類似したチミジル酸シンターゼ阻害剤.

独自性

N-(4-オキソ-4,7-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-2-イル)ベンゾアミドは、その特定の置換パターンと、さまざまな生物活性に対する可能性によってユニークです。 さまざまな化学反応を起こす能力と、複数の科学分野における応用は、研究開発のための汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Pemetrexed: A well-known anticancer drug with a similar pyrrolo[2,3-d]pyrimidine core.

Methotrexate: Another anticancer agent that targets dihydrofolate reductase.

Raltitrexed: A thymidylate synthase inhibitor with structural similarities.

Uniqueness

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile compound for research and development .

特性

CAS番号 |

88523-00-6 |

|---|---|

分子式 |

C13H10N4O2 |

分子量 |

254.24 g/mol |

IUPAC名 |

N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)benzamide |

InChI |

InChI=1S/C13H10N4O2/c18-11(8-4-2-1-3-5-8)16-13-15-10-9(6-7-14-10)12(19)17-13/h1-7H,(H3,14,15,16,17,18,19) |

InChIキー |

HJHFWOOXDAGXLF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CN3)C(=O)N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

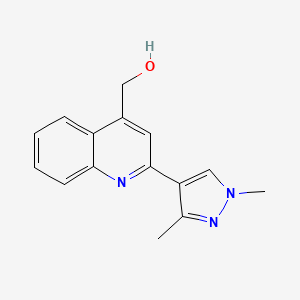

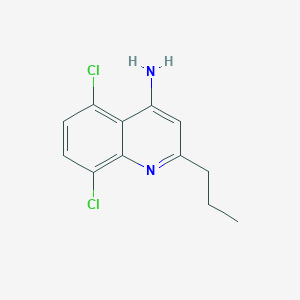

![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)

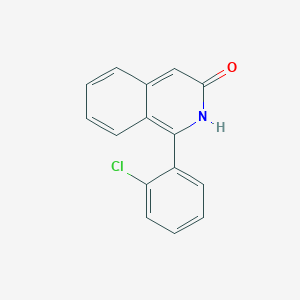

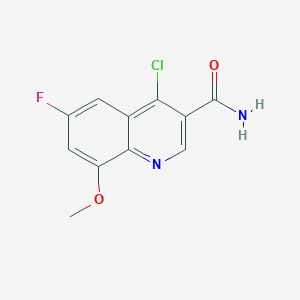

![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

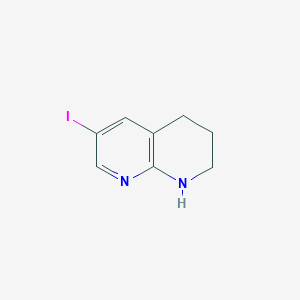

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)

![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)